![molecular formula C19H19BrN2O2S B3014039 3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-39-3](/img/structure/B3014039.png)
3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione" is a member of the 1,3,4-oxadiazole-2-thione family. These compounds have been the subject of various studies due to their diverse biological activities and potential applications in medicinal chemistry. The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring system, which has been shown to exhibit interesting pharmacological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole-2-thione derivatives involves the reaction of aromatic acids via esterification, ammonolysis, and cyclization. Additionally, the reaction of 4 with 2-cyano-4'-bromomethyl biphenyl has been reported to yield novel compounds with potent bioactivities .
Molecular Structure Analysis
The crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones have been investigated, revealing variations in the solid-state molecular packing arrangement. The V-shaped methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones and the close to planar methoxyphenylethyl-systems exhibit distinct packing arrangements, influenced by hydrogen bonding and various intermolecular contacts .
Chemical Reactions Analysis
The compound "3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione" has been synthesized through various chemical reactions, including acylation, cyclization, and coupling reactions. These reactions have led to the formation of novel derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole-2-thione derivatives have been evaluated, confirming their structural characteristics through spectral analysis using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, the biological activities of these compounds have been investigated, showing promising anticancer and antibacterial activities .
These findings highlight the potential of "3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione" and related compounds for further exploration in medicinal chemistry and drug development.
References:
- Similarities and differences in the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones
- A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide: stable sydnone iminium N-oxides.
- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation
- Synthesis and Characterization of 1,3,4-Oxadiazole-2-thione Derivatives
- Novel 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives: promising anticancer agents.
Scientific Research Applications
Synthesis and Chemical Transformations
- A study by Sedova et al. (2017) discusses the preparation of compounds similar to the chemical through the Biginelli condensation process. These compounds underwent isomerization in DMSO solution, highlighting significant transformations that can occur under certain conditions Sedova et al. (2017).
- Gumus et al. (2019) focused on the crystal structure and Hirshfeld surface analysis of related compounds, providing insights into the molecular arrangement and potential applications in material science Gumus et al. (2019).
Potential Biological Applications
- The synthesis of new derivatives and their biological activities were explored by Salama (2020). Although the specific chemical was not directly studied, the research on similar structures may provide a foundational understanding of potential biological applications Salama (2020).
- Khan et al. (2014) investigated the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-thiones. This research could be relevant to understanding the structural properties of the chemical Khan et al. (2014).
Other Relevant Studies
- Additional studies have examined various derivatives and related compounds, which could provide indirect insights into the applications and properties of the specified chemical. These include research on synthesis methods, structural characterization, and potential pharmacological activities Tumosienė et al. (2012), Rajanarendar et al. (2008), and Saleh et al. (2004).
properties
IUPAC Name |
10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-11-9-12(7-8-14(11)20)22-18(25)21-15-10-19(22,2)24-17-13(15)5-4-6-16(17)23-3/h4-9,15H,10H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRVMUJXADURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=S)NC3CC2(OC4=C3C=CC=C4OC)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)
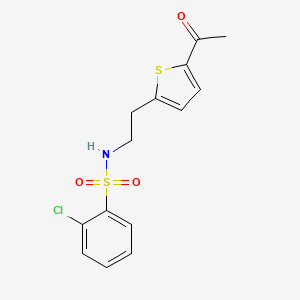

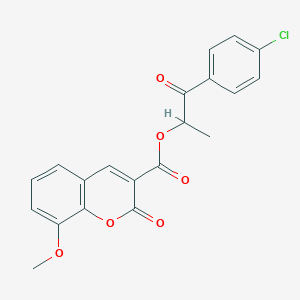
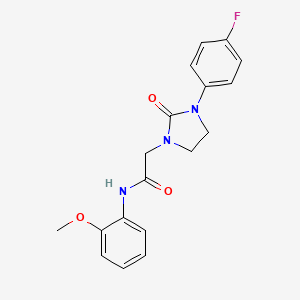
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B3013969.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B3013970.png)
![ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B3013971.png)
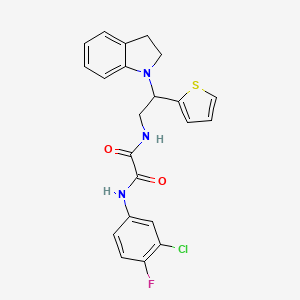
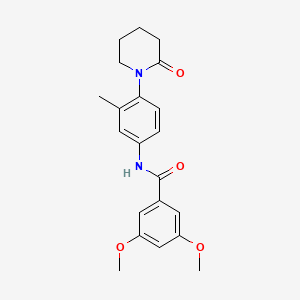
![7-Fluoro-2-methyl-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3013975.png)
![6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B3013976.png)
